2-Hydroxy atorvastatin calcium salt

Beschreibung

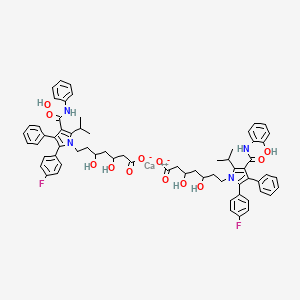

Eigenschaften

IUPAC Name |

calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCWNJZXNVSDOU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H68CaF2N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1187.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of 2-Hydroxy Atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic statin, is extensively prescribed for the management of hypercholesterolemia. Its therapeutic efficacy is largely attributed to its ability to competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Upon oral administration, atorvastatin undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the gut and liver.[4][5] This metabolic process generates several derivatives, with 2-hydroxy atorvastatin (also known as ortho-hydroxy atorvastatin) being one of the principal active metabolites.[6][7] Accumulating evidence indicates that 2-hydroxy atorvastatin is not merely a byproduct but a pharmacologically active entity that significantly contributes to the overall therapeutic and potentially pleiotropic effects of atorvastatin.[6][8][9] This technical guide provides an in-depth exploration of the biological activity of 2-hydroxy atorvastatin, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Biological Activities

The biological functions of 2-hydroxy atorvastatin are multifaceted, extending beyond its primary role in cholesterol reduction. Key activities include potent inhibition of HMG-CoA reductase, significant antioxidant effects, and modulation of various cellular signaling pathways.

HMG-CoA Reductase Inhibition

Like its parent compound, 2-hydroxy atorvastatin is a potent competitive inhibitor of HMG-CoA reductase.[8][9] This inhibition is central to the lipid-lowering effects of atorvastatin therapy. The in vitro inhibitory activity of 2-hydroxy atorvastatin on HMG-CoA reductase is comparable to that of atorvastatin itself, underscoring its significant contribution to the overall pharmacological effect.[8][9] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to atorvastatin and its active metabolites, including 2-hydroxy atorvastatin.[3][9]

Antioxidant Properties

Beyond its impact on cholesterol synthesis, 2-hydroxy atorvastatin exhibits notable antioxidant activity.[4] It has been shown to inhibit lipid hydroperoxide formation and copper sulfate-induced formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner.[4] This antioxidant capacity may contribute to the pleiotropic cardiovascular benefits of atorvastatin, which are independent of its lipid-lowering effects.

Modulation of Cellular Signaling Pathways

2-hydroxy atorvastatin has been demonstrated to influence several key intracellular signaling pathways, suggesting a broader role in cellular regulation.

-

Pregnane X Receptor (PXR) Activation: 2-hydroxy atorvastatin, along with other atorvastatin metabolites, acts as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[10][11] Activation of PXR by 2-hydroxy atorvastatin can induce the expression of cytochrome P450 enzymes, such as CYP3A4.[11]

-

CREB Phosphorylation and Neuroprotection: In the context of the central nervous system, 2-hydroxy atorvastatin has demonstrated neuroprotective effects. It has been shown to reduce cell death induced by oxygen-glucose deprivation in primary rat cortical neurons.[4] This neuroprotective activity is associated with an increase in the phosphorylation of the cAMP-response-element-binding protein (CREB) in GABAergic neurons.[4]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of 2-hydroxy atorvastatin.

| Compound | HMG-CoA Reductase Inhibition IC50 (nM) | Reference |

| Atorvastatin | 3.71 | [8] |

| 2-Hydroxy Atorvastatin | 5.54 | [8] |

| 4-Hydroxy Atorvastatin | 3.29 | [8] |

Table 1: In vitro HMG-CoA Reductase Inhibitory Activity.

| Compound | PXR Activation (Fold Induction) | Concentration (µM) | Reference |

| Atorvastatin | ~4 | 10 | [10] |

| 2-Hydroxy Atorvastatin | ~6 | 10 | [10] |

| Atorvastatin Lactone | ~7 | 10 | [10] |

Table 2: Pregnane X Receptor (PXR) Activation in a Reporter Gene Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

HMG-CoA Reductase Inhibition Assay

This protocol is adapted from commercially available HMG-CoA reductase activity assay kits and published methodologies.[4][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-hydroxy atorvastatin on HMG-CoA reductase activity.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified HMG-CoA reductase enzyme (e.g., from rat liver microsomes)

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

2-hydroxy atorvastatin and atorvastatin (for comparison) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a series of dilutions of 2-hydroxy atorvastatin and atorvastatin in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the respective inhibitor dilutions.

-

Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.

-

Immediately start the kinetic measurement of absorbance at 340 nm at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

-

The rate of NADPH consumption is calculated from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Antioxidant Activity

This protocol is a generalized procedure based on standard TBARS assay methodologies.[7][9]

Objective: To assess the ability of 2-hydroxy atorvastatin to inhibit lipid peroxidation.

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.

Materials:

-

Sample containing lipids susceptible to oxidation (e.g., human LDL or liposomes)

-

Oxidizing agent (e.g., copper sulfate)

-

2-hydroxy atorvastatin

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

MDA standard for calibration curve

-

Spectrophotometer

Procedure:

-

Incubate the lipid-containing sample with the oxidizing agent in the presence and absence of various concentrations of 2-hydroxy atorvastatin.

-

Stop the reaction and precipitate proteins by adding TCA solution.

-

Centrifuge the samples to pellet the precipitate.

-

Add TBA solution to the supernatant.

-

Heat the samples at 95°C for a defined period (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance at approximately 532 nm.

-

Quantify the amount of TBARS formed using a standard curve generated with MDA.

-

Calculate the percentage of inhibition of lipid peroxidation by 2-hydroxy atorvastatin.

PXR Activation Reporter Gene Assay

This protocol is based on published studies investigating the interaction of atorvastatin metabolites with PXR.[10][11]

Objective: To determine the ability of 2-hydroxy atorvastatin to activate the Pregnane X Receptor (PXR).

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PXR response elements. Activation of PXR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Expression plasmid for human PXR

-

Reporter plasmid containing a PXR-responsive promoter driving a luciferase gene

-

Transfection reagent

-

2-hydroxy atorvastatin and a known PXR agonist (e.g., rifampicin) as a positive control

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Co-transfect the hepatoma cells with the PXR expression plasmid and the PXR reporter plasmid.

-

After transfection, treat the cells with various concentrations of 2-hydroxy atorvastatin or the positive control for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction over the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving 2-hydroxy atorvastatin.

References

- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. sketchviz.com [sketchviz.com]

- 4. assaygenie.com [assaygenie.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Effect of atorvastatin therapy on oxidant-antioxidant status and atherosclerotic plaque formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. A comparative study of the in vitro antioxidant activity of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 10. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Hydroxy Atorvastatin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is renowned for its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Following oral administration, atorvastatin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of pharmacologically active hydroxylated metabolites.[1][2] Among these, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) is a major active metabolite that significantly contributes to the overall therapeutic effect of the parent drug.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxy atorvastatin calcium salt, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase.[6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[1][2] By binding to the active site of HMG-CoA reductase, 2-hydroxy atorvastatin blocks the endogenous production of cholesterol in the liver.[1][2] This reduction in intracellular cholesterol levels stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[7][8] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[7][8]

The active metabolites of atorvastatin, including 2-hydroxy atorvastatin, are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[4][9] This highlights the crucial role of 2-hydroxy atorvastatin in the sustained lipid-lowering effects observed with atorvastatin therapy.

Quantitative Data

The inhibitory potency of atorvastatin and its metabolites against HMG-CoA reductase is a key determinant of their clinical efficacy. While the IC50 value for the parent atorvastatin is well-established, specific quantitative data for its metabolites are less commonly reported. However, available research indicates that 2-hydroxy atorvastatin exhibits a similar inhibitory potency to the parent compound.

| Compound | Target | IC50 Value (nM) | Ki Value (nM) | Reference(s) |

| Atorvastatin | HMG-CoA Reductase | 8 | 14 | [10] |

| 2-Hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin | Not Widely Reported | [6] |

| Atorvastatin | Human SV-SMC proliferation | 390 | - | [11] |

| Atorvastatin | Human SV-SMC invasion | 2390 | - | [11] |

Signaling and Metabolic Pathways

The pharmacological effect of this compound is centered on the cholesterol biosynthesis pathway and the subsequent regulation of LDL receptor expression.

Caption: Inhibition of HMG-CoA reductase by 2-hydroxy atorvastatin.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds like 2-hydroxy atorvastatin on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[7][8][12][13]

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1x Assay Buffer from a concentrated stock. Pre-warm the buffer to 37°C before use.

-

Reconstitute HMG-CoA Reductase enzyme in the 1x Assay Buffer to the desired concentration. Keep the enzyme on ice.

-

Reconstitute NADPH and HMG-CoA in ultrapure water or 1x Assay Buffer to their final concentrations. Keep on ice.

-

Prepare a stock solution of this compound and create serial dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in the specified order to each well:

-

Assay Buffer

-

Inhibitor solution (2-hydroxy atorvastatin or vehicle control)

-

NADPH solution

-

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for a total of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of 2-hydroxy atorvastatin relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for HMG-CoA reductase inhibition assay.

Conclusion

This compound, a major active metabolite of atorvastatin, plays a pivotal role in the lipid-lowering efficacy of its parent drug. Its mechanism of action, centered on the potent and competitive inhibition of HMG-CoA reductase, leads to a significant reduction in cholesterol synthesis and an increase in LDL cholesterol clearance from the circulation. The equipotency of 2-hydroxy atorvastatin to its parent compound underscores the importance of considering metabolic activation in drug development and clinical pharmacology. The standardized experimental protocols for assessing HMG-CoA reductase inhibition provide a robust framework for the continued investigation of novel statins and other lipid-lowering agents. This in-depth understanding of the core mechanism of 2-hydroxy atorvastatin is essential for researchers and professionals dedicated to advancing cardiovascular therapeutics.

References

- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [helda.helsinki.fi]

- 7. assaygenie.com [assaygenie.com]

- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 9. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

- 11. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacokinetic Profile of 2-Hydroxy Atorvastatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 2-hydroxy atorvastatin, the primary active metabolite of the widely prescribed cholesterol-lowering agent, atorvastatin. This document summarizes key pharmacokinetic parameters, details common experimental protocols for its quantification, and illustrates the metabolic pathways and analytical workflows involved.

Introduction

Atorvastatin, administered orally as its calcium salt, undergoes extensive first-pass metabolism in the gut wall and liver, resulting in low systemic bioavailability of the parent drug (approximately 14%).[1][2] However, its therapeutic efficacy is largely attributed to its pharmacologically active metabolites, primarily 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and to a lesser extent, 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[1] These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] Understanding the pharmacokinetic profile of 2-hydroxy atorvastatin is therefore crucial for a complete assessment of atorvastatin's overall clinical efficacy and for the development of new drug formulations and combination therapies.

Pharmacokinetic Parameters

The pharmacokinetic parameters of 2-hydroxy atorvastatin have been characterized in several studies, typically following the oral administration of atorvastatin calcium. The data exhibit significant inter-individual variability.

Table 1: Summary of Pharmacokinetic Parameters of 2-Hydroxy Atorvastatin in Healthy Human Subjects

| Parameter | Value | Study Population & Dose | Citation |

| Cmax (ng/mL) | 5.78 | Healthy Chinese Males (20 mg Atorvastatin) | |

| ~20-70 (for major metabolites) | Hypercholesterolaemic Haemodialysis Patients (40-80 mg Atorvastatin) | [4] | |

| AUC (ng·h/mL) | 46.9 | Healthy Chinese Males (20 mg Atorvastatin) | [5] |

| 47.32 | Healthy Chinese Males (20 mg Atorvastatin) | ||

| Tmax (h) | ~1-2 (for parent drug) | Healthy Volunteers | [6] |

| t1/2 (h) | 18-22 | Hypercholesterolaemic Haemodialysis Patients | [4] |

Note: Data for Tmax and t1/2 specifically for 2-hydroxy atorvastatin are not as consistently reported as for the parent drug. The half-life of HMG-CoA reductase inhibitory activity, which is influenced by the active metabolites, is estimated to be 20 to 30 hours.[3]

Metabolism and Elimination

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme, with a minor contribution from CYP3A5, to form its hydroxylated metabolites.[7] 2-hydroxy atorvastatin is the major active metabolite. Both atorvastatin and its metabolites can undergo further metabolism via glucuronidation and can also exist in equilibrium with their corresponding inactive lactone forms.[1][7] The elimination of atorvastatin and its metabolites is primarily through biliary secretion.[7]

Experimental Protocols for Quantification

The quantification of 2-hydroxy atorvastatin in biological matrices, primarily human plasma, is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation

A critical step in the analysis is the extraction of the analyte from the plasma matrix. Two common methods are employed:

-

Solid-Phase Extraction (SPE): This is a widely used technique that provides a cleaner extract.

-

Sample Pre-treatment: Plasma samples (e.g., 0.1 mL) are often pre-treated with a buffer, such as ammonium acetate, to adjust the pH.[8] An internal standard (e.g., d5-atorvastatin) is added.[1]

-

Cartridge Conditioning: SPE cartridges (e.g., Oasis HLB) are conditioned with methanol followed by the equilibration buffer.[8]

-

Sample Loading and Washing: The pre-treated plasma sample is loaded onto the cartridge. The cartridge is then washed with an aqueous solution to remove interfering substances.

-

Elution: The analyte and internal standard are eluted from the cartridge using an organic solvent, typically methanol or a mixture of methanol and water.

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

Protein Precipitation: A simpler and faster method, though it may result in a less clean extract.

-

Precipitation: A precipitating agent, such as acetonitrile or methanol, is added to the plasma sample (e.g., in a 3:1 ratio).[9]

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the analyte and internal standard is transferred to a clean tube.

-

Evaporation and Reconstitution: The supernatant is evaporated and the residue is reconstituted in the mobile phase.

-

LC-MS/MS Conditions

The specific parameters for the LC-MS/MS analysis can vary between laboratories, but a general protocol is outlined below.

Table 2: Typical LC-MS/MS Parameters for 2-Hydroxy Atorvastatin Quantification

| Parameter | Typical Conditions | Citation |

| LC System | Waters Alliance 2790 HPLC or similar | [8] |

| Column | C18 column (e.g., Genesis C18, 2.1 x 50 mm, 4 µm) | [8] |

| Mobile Phase | Acetonitrile and water with an additive (e.g., 0.1% acetic acid or 2 mM ammonium formate and 0.2% formic acid) | [8][9] |

| Flow Rate | 0.2 - 0.4 mL/min | [8][9] |

| Injection Volume | 15 - 20 µL | [8][9] |

| MS System | Triple quadrupole mass spectrometer (e.g., API 3000, TSQ Quantum Ultra) | [8][9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [9] |

| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for 2-hydroxy atorvastatin (e.g., 575.2 -> 440.2) and internal standard | [1] |

Conclusion

The pharmacokinetic profile of 2-hydroxy atorvastatin is a critical component of the overall therapeutic effect of atorvastatin. While its formation via CYP3A4-mediated metabolism from the parent drug is well-established, direct pharmacokinetic parameters for the metabolite itself can show variability. The quantification of 2-hydroxy atorvastatin in clinical and research settings relies on sensitive and specific LC-MS/MS methods. The detailed protocols and summarized data presented in this guide provide a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical research. Further studies focusing on the specific pharmacokinetic characteristics of 2-hydroxy atorvastatin will continue to enhance our understanding of atorvastatin's clinical profile.

References

- 1. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects [frontiersin.org]

- 7. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic activation of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. A comprehensive understanding of this metabolic pathway is paramount for drug development, clinical pharmacology, and the prediction of drug-drug interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Atorvastatin is administered as an active drug, but its therapeutic efficacy is significantly enhanced by its biotransformation into active hydroxylated metabolites.[1] The primary enzyme responsible for this hydroxylation is CYP3A4, which is highly expressed in the liver and intestines.[2] This metabolic process leads to the formation of two major active metabolites: ortho-hydroxyatorvastatin (2-hydroxy atorvastatin) and para-hydroxyatorvastatin.[3][4] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase, thereby contributing significantly to the overall cholesterol-lowering effect of atorvastatin.[5][6] Approximately 70% of the circulating inhibitory activity of HMG-CoA reductase is attributed to these active metabolites.[1][3]

Quantitative Analysis of Atorvastatin Metabolism by CYP3A4

The kinetics of atorvastatin metabolism by CYP3A4 have been characterized in vitro, providing valuable insights into the enzyme's efficiency and capacity to form 2-hydroxy atorvastatin. The following table summarizes key kinetic parameters for the formation of ortho-hydroxyatorvastatin by recombinant human CYP3A4. The data indicates that the metabolism of atorvastatin by CYP3A4 can exhibit substrate inhibition kinetics.[7]

| Parameter | Value (for ortho-Hydroxylation) | Unit | Reference |

| Vmax | 19.9 (± 3.1) | pmol/min/pmol P450 | [7] |

| Km | 30.5 (± 9.2) | µM | [7] |

| Ksi | 309.3 (± 100.8) | µM | [7] |

| CLint | 0.65 | mL/min/pmol P450 | [7] |

Vmax: Maximum reaction velocity; Km: Michaelis-Menten constant (substrate concentration at half Vmax); Ksi: Substrate inhibition constant; CLint: Intrinsic clearance (Vmax/Km)

In addition to the kinetic parameters of the primary isoform, the relative contribution of CYP3A4 and its closely related isoform, CYP3A5, to the overall metabolism of atorvastatin has been estimated. In vitro studies have demonstrated that CYP3A4 is the major contributor.[8]

| Enzyme | Contribution to Atorvastatin Metabolism | Reference |

| CYP3A4 | ~85% | [8][9] |

| CYP3A5 | ~15% | [8][9] |

Experimental Protocols for Studying Atorvastatin Metabolism

The characterization of CYP3A4's role in 2-hydroxy atorvastatin formation relies on a combination of in vitro and analytical techniques. Below are representative protocols for conducting such studies.

3.1. In Vitro Incubation with Human Liver Microsomes or Recombinant CYP3A4

This protocol is designed to assess the metabolism of atorvastatin by human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.

-

Materials:

-

Atorvastatin

-

Human Liver Microsomes (pooled) or recombinant human CYP3A4/CYP3A5

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

-

Procedure:

-

Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate the HLMs or recombinant enzyme with the potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding atorvastatin at various concentrations (e.g., 0-500 µM) and the NADPH-regenerating system to the pre-incubated mixture.[7]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate the proteins.

-

Collect the supernatant for analysis by UPLC-MS/MS.

-

3.2. Quantification of Atorvastatin and its Metabolites by UPLC-MS/MS

This protocol outlines the analytical method for the simultaneous quantification of atorvastatin and 2-hydroxy atorvastatin.

-

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Representative):

-

Column: Acquity UPLC HSS T3 column (e.g., 3.0 mm × 100 mm, 1.8 µm)[10][11]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier (e.g., 0.05% formic acid).[10][11]

-

Flow Rate: Optimized for the column dimensions (e.g., 0.4-0.6 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Conditions (Representative):

-

Data Analysis:

-

Construct calibration curves for atorvastatin and 2-hydroxy atorvastatin using known concentrations of standards.

-

Quantify the concentrations of the parent drug and metabolite in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curves.

-

Visualizing the Metabolic Pathway and Experimental Workflow

4.1. Atorvastatin Metabolic Pathway

The following diagram illustrates the central role of CYP3A4 in the conversion of atorvastatin to its active 2-hydroxy metabolite.

4.2. Experimental Workflow for In Vitro Metabolism Studies

This diagram outlines the typical workflow for an in vitro experiment designed to study the CYP3A4-mediated metabolism of atorvastatin.

Conclusion

CYP3A4 is unequivocally the principal enzyme responsible for the metabolic activation of atorvastatin to 2-hydroxy atorvastatin, a key contributor to the drug's therapeutic effect. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this critical metabolic pathway. A thorough understanding of the kinetics and mechanisms of CYP3A4-mediated atorvastatin metabolism is essential for optimizing drug efficacy, predicting and mitigating drug-drug interactions, and advancing the principles of personalized medicine in cardiovascular therapy.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. HPLC-DAD Method for the Pharmacokinetic Interaction Study of Atorvastatin with Pioglitazone and Cholestyramine in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Association between CYP3A4/CYP3A5 genetic polymorphisms and treatment outcomes of atorvastatin worldwide: is there enough research on the Egyptian population? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy Atorvastatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy atorvastatin, the principal active metabolite of the widely prescribed lipid-lowering agent, atorvastatin. This document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines the metabolic pathway leading to its formation and provides a detailed experimental protocol for its quantification in biological matrices. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Chemical Structure and Physicochemical Properties

2-Hydroxy atorvastatin, also known as ortho-hydroxy atorvastatin, is a pharmacologically active metabolite of atorvastatin.[1] It is formed in the liver primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] The introduction of a hydroxyl group on the ortho position of the phenyl ring alters the physicochemical properties of the parent compound, which can influence its biological activity and pharmacokinetic profile.

Table 1: Chemical and Physicochemical Properties of 2-Hydroxy Atorvastatin

| Property | Value | Reference(s) |

| IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | [4] |

| Synonyms | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873 | [1] |

| CAS Number | 214217-86-4 (Acid form) | [5] |

| 265989-46-6 (Calcium salt) | [1][5] | |

| Molecular Formula | C₃₃H₃₅FN₂O₆ | [5] |

| Molecular Weight | 574.64 g/mol | [5] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol. | [1] |

| In a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline, solubility is ≥ 2.27 mg/mL. | [6] | |

| In a formulation of 10% DMSO and 90% Corn Oil, solubility is ≥ 1.25 mg/mL. | [6] |

Spectroscopic Data

Table 2: Spectroscopic Data of 2-Hydroxy Atorvastatin

| Technique | Data | Reference(s) |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion (m/z): 575.1, 575.20, 575.4 | [7][8][9] |

| Product Ion(s) (m/z): 440.3, 440.18 | [7][8] | |

| Infrared (IR) Spectroscopy | While specific IR data for 2-hydroxy atorvastatin is not detailed in the search results, the spectrum is expected to show characteristic peaks for O-H (hydroxyl and carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), C-F, and aromatic C-H and C=C stretching and bending vibrations. The presence of the additional hydroxyl group compared to atorvastatin would likely introduce a distinct O-H stretching band. | [10][11] |

| ¹H-NMR and ¹³C-NMR | Detailed experimental ¹H-NMR and ¹³C-NMR data for 2-hydroxy atorvastatin are not publicly available in the searched literature. This information is typically provided with the purchase of a certified reference standard. |

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The formation of 2-hydroxy atorvastatin is a key step in this process.[2][3]

Figure 1. Metabolic conversion of atorvastatin to 2-hydroxy atorvastatin by CYP3A4.

Experimental Protocols

Synthesis of 2-Hydroxy Atorvastatin

Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This section provides a detailed protocol for the quantification of 2-hydroxy atorvastatin in human plasma based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8][9][13]

4.2.1. Materials and Reagents

-

2-Hydroxy Atorvastatin reference standard

-

Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.2.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.3. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-1.0 min: 30% B

-

1.0-3.0 min: 30-90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90-30% B

-

4.1-5.0 min: 30% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.2.4. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-Hydroxy Atorvastatin: 575.2 -> 440.2 (Quantifier), other transitions can be used as qualifiers.

-

Internal Standard: Dependent on the IS used.

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

References

- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. tandfonline.com [tandfonline.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 2-Hydroxy atorvastatin calcium salt | active and hydroxy metabolite of Atorvastatin calcium salt | CAS# 265989-46-6 |PD152873; PD-152873| InvivoChem [invivochem.com]

- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lcms.cz [lcms.cz]

- 12. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Atorvastatin's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. While the therapeutic efficacy of the parent drug is well-established, a significant portion of its pharmacological activity, particularly its sustained effects, can be attributed to its active metabolites. This technical guide provides an in-depth exploration of the therapeutic potential of atorvastatin's primary active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). We will delve into their pharmacokinetic profiles, mechanisms of action, and pleiotropic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Pharmacokinetics of Atorvastatin and its Active Metabolites

Atorvastatin is administered as an active acid and undergoes extensive first-pass metabolism in the gut wall and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[1][2] This metabolism results in the formation of the pharmacologically active ortho- and para-hydroxylated metabolites.[1][2] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase in vitro.[3] A key differentiator of atorvastatin's active metabolites is their longer plasma half-life (20-30 hours) compared to the parent compound (approximately 14 hours), which contributes to the sustained HMG-CoA reductase inhibitory activity observed with atorvastatin treatment.[3] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of atorvastatin and its active metabolites in healthy volunteers.

| Parameter | Atorvastatin | ortho-hydroxyatorvastatin | para-hydroxyatorvastatin | Reference |

| Cmax (µg/L) | 10.6 ± 11.9 | 7.8 ± 4.5 | 0.5 ± 0.4 | [4] |

| AUC(0-t) (µg·h/L) | 54.2 ± 37.4 | 96.8 ± 48.2 | 15.9 ± 12.3 | [4] |

| t½ (hours) | 11.4 ± 3.9 | 12.3 ± 4.2 | 18.4 ± 12.4 | [4] |

| Protein Binding (%) | >98% | Not specified | Not specified | [1][2] |

| Volume of Distribution (L) | ~381 | Not specified | Not specified | [1][2] |

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By blocking this enzyme, they reduce the endogenous production of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.

Data Presentation: HMG-CoA Reductase Inhibition

| Compound | IC50 (nM) | Reference |

| Atorvastatin | 3-20 | [5] |

| ortho-hydroxyatorvastatin | Similar to Atorvastatin | [5] |

| para-hydroxyatorvastatin | Considerably less active | [5] |

Signaling Pathway: HMG-CoA Reductase Inhibition

Pleiotropic Effects of Atorvastatin's Active Metabolites

Beyond their lipid-lowering effects, atorvastatin and its metabolites exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits. These include anti-inflammatory, antioxidant, and endothelial function-enhancing properties.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis. Atorvastatin has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. While direct comparative studies on the NF-κB inhibitory activity of the metabolites are limited, the sustained presence of the active metabolites likely contributes to the overall anti-inflammatory effect of atorvastatin.

Improvement of Endothelial Function

Endothelial dysfunction is an early event in atherogenesis, characterized by reduced bioavailability of nitric oxide (NO). Atorvastatin has been shown to improve endothelial function by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. This effect is mediated, in part, through the activation of the Akt signaling pathway. The active metabolites are thought to play a role in this process.

Antioxidant Activity

Oxidative stress is a key contributor to the pathogenesis of atherosclerosis. Studies have shown that the ortho-hydroxy metabolite of atorvastatin possesses potent antioxidant properties, superior to the parent compound and other statins. This is attributed to its ability to scavenge free radicals.

Data Presentation: Antioxidant Activity

| Assay | Compound | EC50 | Reference |

| DPPH Radical Scavenging | Atorvastatin | 274 ± 3 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of atorvastatin and its active metabolites.

HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available kits and published literature.

Objective: To determine the inhibitory activity of atorvastatin and its metabolites on HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

-

Atorvastatin and its metabolites (dissolved in a suitable solvent like DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer at the desired concentrations. Prepare serial dilutions of atorvastatin and its metabolites.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution

-

HMG-CoA reductase solution

-

Test compound (atorvastatin or metabolite) or vehicle control.

-

-

Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes), taking readings every 1-2 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Western Blot Analysis for NF-κB Pathway Activation

This protocol provides a general workflow for assessing the effect of atorvastatin and its metabolites on the NF-κB signaling pathway.

Objective: To determine if atorvastatin and its metabolites inhibit the activation of the NF-κB pathway by measuring the levels of key signaling proteins.

Principle: Western blotting is used to detect changes in the protein levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

-

Cell line (e.g., human aortic endothelial cells, macrophages)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α, LPS)

-

Atorvastatin and its metabolites

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with atorvastatin or its metabolites for a specified time, followed by stimulation with an inflammatory agent.

-

Protein Extraction:

-

For total protein: Lyse cells in lysis buffer.

-

For nuclear/cytoplasmic fractions: Use a commercial kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This protocol is based on the conversion of L-arginine to L-citrulline.

Objective: To measure the effect of atorvastatin and its metabolites on eNOS activity in endothelial cells.

Principle: eNOS activity is determined by measuring the formation of [³H]L-citrulline from [³H]L-arginine.

Materials:

-

Endothelial cells

-

Cell lysis buffer

-

[³H]L-arginine

-

Reaction buffer (containing NADPH, CaCl₂, calmodulin, and other cofactors)

-

Stop buffer (e.g., containing EDTA)

-

Dowex AG50WX-8 resin (Na+ form)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment: Culture endothelial cells and treat with atorvastatin or its metabolites.

-

Cell Lysis: Lyse the cells and collect the supernatant containing the eNOS enzyme.

-

Enzyme Reaction: Incubate the cell lysate with [³H]L-arginine and reaction buffer at 37°C for a defined period.

-

Stopping the Reaction: Stop the reaction by adding the stop buffer.

-

Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex resin to separate the charged [³H]L-arginine from the neutral [³H]L-citrulline.

-

Quantification: Measure the radioactivity of the eluted [³H]L-citrulline using a scintillation counter.

-

Data Analysis: Calculate the eNOS activity as pmol of L-citrulline formed per minute per mg of protein.

Conclusion

The active metabolites of atorvastatin, ortho- and para-hydroxyatorvastatin, are not merely byproducts of drug metabolism but are significant contributors to the overall therapeutic effect of the parent drug. Their prolonged half-life ensures sustained inhibition of HMG-CoA reductase, while emerging evidence suggests their involvement in the pleiotropic effects of atorvastatin, including its anti-inflammatory, antioxidant, and endothelial-protective actions. A deeper understanding of the specific contributions of these metabolites will be crucial for the development of future lipid-lowering therapies with enhanced efficacy and broader cardiovascular benefits. Further research directly comparing the quantitative effects of the parent drug and its individual metabolites on various signaling pathways is warranted to fully elucidate their therapeutic potential.

References

- 1. Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atorvastatin Affects Several Angiogenic Mediators in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atorvastatin upregulates type III nitric oxide synthase in thrombocytes, decreases platelet activation, and protects from cerebral ischemia in normocholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute activation and phosphorylation of endothelial nitric oxide synthase by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt: CAS Number, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy atorvastatin calcium salt, a primary active metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. This document will cover its fundamental identification, including its CAS number, and delve into the analytical methodologies pertinent to its quantification and characterization in various matrices.

Core Identification

This compound is a critical analyte in pharmacokinetic and metabolic studies of atorvastatin. Its precise identification is fundamental for accurate research and drug development.

| Identifier | Value | Reference |

| Chemical Name | (βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Calcium Salt (2:1) | [1] |

| Synonyms | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873 | [2] |

| CAS Number | 265989-46-6 | [1][2][3][4] |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ | [1][3] |

| Molecular Weight | 1187.35 g/mol | [1][3] |

Metabolic Pathway of Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active hydroxylated metabolites: 2-hydroxy atorvastatin and 4-hydroxy atorvastatin.[2][5][6] These metabolites are responsible for a significant portion of the therapeutic effect of the drug.[6][7] The metabolic conversion is a critical step in the drug's mechanism of action and its overall pharmacokinetic profile.

Caption: Metabolic pathway of Atorvastatin to its active hydroxy metabolites.

Analytical Methodologies

The accurate quantification of 2-hydroxy atorvastatin is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.[8][9]

Comparative Performance of Analytical Methods

| Performance Metric | HPLC-UV | LC-MS/MS |

| Linearity Range | 5 - 2000 ng/mL | 0.050 - 5.00 ng/mL[7] |

| Lower Limit of Quantification (LLOQ) | 22.86 ng/mL[9] | 0.050 ng/mL[7] |

| Accuracy (% Recovery) | ~98.7%[9] | 82.57%[10] |

| Precision (%RSD) | < 15% | < 9.1%[7] |

| Selectivity | Moderate | High |

Experimental Protocols

Below are representative experimental protocols for the analysis of atorvastatin and its metabolites in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (for LC-MS/MS) [11]

-

To 100 µL of plasma, add a suitable internal standard.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Sample Preparation: Protein Precipitation (for HPLC-UV) [11]

-

To 200 µL of plasma, add 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant for injection.

3. HPLC-UV Method [9]

-

Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, acetonitrile, and 0.01 M sodium phosphate buffer (pH 4.5) in a 40:30:30 (v/v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 247 nm.

-

Injection Volume: 20 µL.

4. LC-MS/MS Method [7]

-

Instrument: Liquid Chromatography system coupled with a tandem Mass Spectrometer.

-

Column: Agilent Zorbax SB-C18 column (150 × 4.6mm, 5μm).

-

Mobile Phase: Methanol-5mmol/L ammonium acetate-formic acid (20:80:0.1, v/v/v).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Quantification Ion Reactions: For 2-hydroxy atorvastatin: m/z 575.4 → 440.

Experimental Workflow for Bioanalytical Method Validation

The validation of an analytical method is critical to ensure reliable and reproducible results. The following diagram outlines a typical workflow for the validation of a bioanalytical method for 2-hydroxy atorvastatin.

Caption: Workflow for bioanalytical method validation of 2-hydroxy atorvastatin.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Page loading... [guidechem.com]

- 8. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-hydroxy atorvastatin, a primary active metabolite of atorvastatin. The protocols described herein are essential for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active hydroxylated metabolites, including 2-hydroxy atorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxy atorvastatin (para-hydroxyatorvastatin).[1][2][3] These active metabolites contribute significantly to the therapeutic effect of the drug, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1][3] Accurate and robust analytical methods for the quantification of 2-hydroxy atorvastatin in biological matrices are crucial for understanding the pharmacokinetics and metabolic profile of atorvastatin.

This document outlines detailed protocols for the quantification of 2-hydroxy atorvastatin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), recognized for their sensitivity and selectivity.[4][5][6]

Metabolic Pathway of Atorvastatin

The metabolic conversion of atorvastatin to its hydroxylated metabolites is a critical step in its mechanism of action. The following diagram illustrates the primary metabolic pathway.

Analytical Methods and Protocols

A variety of analytical methods have been developed and validated for the quantification of atorvastatin and its metabolites.[7] LC-MS/MS is a commonly employed technique due to its high sensitivity and specificity, allowing for the detection of low concentrations in biological samples.[8]

Experimental Workflow

The general workflow for the quantification of 2-hydroxy atorvastatin in a biological matrix, such as plasma, is depicted below.

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Atorvastatin and 2-Hydroxy Atorvastatin in Human Plasma

This protocol is adapted from a validated method for the sensitive and selective quantification of atorvastatin and its primary metabolite.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound).

-

Vortex the mixture for 30 seconds.

-

Add 750 µL of ethyl acetate as the extraction solvent.

-

Vortex for 3 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

2. Chromatographic Conditions

-

HPLC System: Agilent 1100 Series or equivalent.

-

Column: Zorbax SB-C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical isocratic mobile phase could be a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[9]

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atorvastatin: m/z 559.3 → 440.2

-

2-Hydroxy Atorvastatin: m/z 575.3 → 440.2[6]

-

Internal Standard: Dependent on the chosen IS.

-

4. Method Validation Parameters

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters from published methods are summarized in the tables below.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for 2-hydroxy atorvastatin.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| 2-Hydroxy Atorvastatin | Human Plasma | 0.10 - 40.00 | 0.07 | [4] |

| 2-Hydroxy Atorvastatin | Human Plasma | 0.2 - 40 | 0.2 | [5][10] |

| 2-Hydroxy Atorvastatin | Human Plasma | 0.50 - 120 | 0.50 | [11] |

| 2-Hydroxy Atorvastatin | Human Plasma | 0.1 - 20 | 0.1 | [12] |

Table 2: Precision and Accuracy of LC-MS/MS Methods

| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| 2-Hydroxy Atorvastatin | Human Plasma | < 8 | < 8 | 92 - 108 | [4] |

| 2-Hydroxy Atorvastatin | Human Plasma | 3.3 - 13.9 | 3.3 - 13.9 | Not reported | [5][10] |

| 2-Hydroxy Atorvastatin | Human Plasma | ≤ 14 | ≤ 14 | 92.02 - 109.94 | [11] |

| 2-Hydroxy Atorvastatin | Human Plasma | < 7.7 | < 7.7 | ± 5.9 | [12] |

Table 3: Recovery of 2-Hydroxy Atorvastatin from Plasma

| Extraction Method | Recovery (%) | Reference |

| Liquid-Liquid Extraction | 85.46 ± 0.41 | [11] |

| Solid-Phase Extraction | > 85 | [9] |

Conclusion

The provided protocols and data offer a comprehensive guide for the accurate and precise quantification of 2-hydroxy atorvastatin in biological matrices. The use of LC-MS/MS provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. Researchers should ensure that any method is fully validated in their laboratory according to the relevant regulatory guidelines before its application in clinical or preclinical studies.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Atorvastatin - Wikipedia [en.wikipedia.org]

- 4. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Application Note: HPLC-UV Method for the Analysis of 2-Hydroxy Atorvastatin

AN-001 | Life Sciences & Chemical Analysis

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2-hydroxy atorvastatin, a primary active metabolite of atorvastatin. The method is suitable for the simultaneous determination of atorvastatin and its hydroxylated metabolites in biological matrices, such as human plasma, making it applicable for pharmacokinetic and drug metabolism studies.

Introduction

Atorvastatin is a widely prescribed statin medication used to lower blood cholesterol. It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[1] These metabolites contribute significantly to the therapeutic effect of the drug. Therefore, a reliable analytical method to quantify 2-hydroxy atorvastatin is crucial for researchers, scientists, and drug development professionals to understand the drug's efficacy and metabolic profile. This document provides a detailed protocol for an HPLC-UV method, validated for its specificity, linearity, accuracy, and precision.

Metabolic Pathway of Atorvastatin

The biotransformation of atorvastatin to its active hydroxylated metabolites is a key step in its mechanism of action.

Caption: Metabolic conversion of Atorvastatin by CYP3A4.

Experimental Protocol

Materials and Reagents

-

Standards: Atorvastatin Calcium, 2-hydroxy atorvastatin reference standards.

-

Internal Standard (IS): Rosuvastatin or Oxazepam can be used.[2][3]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Buffers and Reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid, glacial acetic acid.

-

Sample Matrix: Drug-free human or rat plasma.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions are based on a validated method for the simultaneous determination of atorvastatin and its metabolites.[2]

| Parameter | Condition |

| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |

| Column | LiChrospher 100 RP-18 (or equivalent C18), 5 µm particle size |

| Mobile Phase | Methanol and Water (1:1, v/v) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 248 nm |

| Internal Standard (IS) | Rosuvastatin |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of atorvastatin, 2-hydroxy atorvastatin, and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions from the stock solutions using the mobile phase as the diluent to create calibration curve standards.

-

Plasma Calibration Standards: Spike drug-free plasma with working standard solutions to obtain a concentration range for calibration. A typical range is 0.025 - 1.0 µg/mL for 2-hydroxy atorvastatin.[2]

Sample Preparation (Protein Precipitation)

This protocol outlines a common protein precipitation method for extracting the analyte from a plasma matrix.[4]

Caption: Workflow for plasma sample preparation and analysis.

Method Validation and Performance

The described method has been validated according to established guidelines, demonstrating its suitability for bioanalytical applications.[2][5]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.025 - 1.0 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 10.45 ng/mL (for Atorvastatin)[5] |

| Limit of Detection (LOD) | 3.45 ng/mL (for Atorvastatin)[5] |

| Intra-day Precision (%RSD) | ≤ 11%[2] |

| Inter-day Precision (%RSD) | ≤ 11%[2] |

| Intra-day Accuracy (%RE) | ≤ 15%[2] |

| Inter-day Accuracy (%RE) | ≤ 15%[2] |

| Recovery | > 98% |

%RSD: Relative Standard Deviation; %RE: Relative Error

Table 2: Comparison of Chromatographic Conditions from Literature

| Reference | Column | Mobile Phase | Flow Rate | Wavelength |

| This Protocol[2] | LiChrospher 100 RP-18, 5µm | Methanol: Water (1:1, v/v) | 1.2 mL/min | 248 nm |

| Ref.[5] | LiChrospher RP C-18 (250x4.6mm, 5µm) | Methanol: Water (0.05% Acetic Acid) (70:30, v/v) | 1.0 mL/min | 248 nm |

| Ref. | C18 Column | Methanol: Acetonitrile: Sodium Phosphate Buffer (pH 4.5) (40:30:30, v/v/v) | - | 247 nm |

| Ref.[3] | C-18 Column | Water: Acetonitrile (pH 2.0 with H₃PO₄) (48:52, v/v) | 1.5 mL/min | 245 nm |

Results and Discussion

The method provides excellent separation of 2-hydroxy atorvastatin from the parent drug, other metabolites, and endogenous plasma components. The UV detection at 248 nm offers good sensitivity for the analytes.[2] The use of a simple protein precipitation step allows for rapid sample processing, making the method efficient for high-throughput analysis. The validation data confirms that the method is linear, accurate, and precise, meeting the requirements for bioanalytical method validation.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and robust procedure for the quantitative determination of 2-hydroxy atorvastatin. Its simplicity, combined with validated performance, makes it an excellent tool for researchers in pharmacology, drug metabolism, and clinical studies involving atorvastatin.

References

- 1. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an RP-HPLC Method for Determination of Atorvastatin and its Hydroxyl Metabolites in Human Plasma | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. wjarr.com [wjarr.com]

Application Notes and Protocols for Atorvastatin Metabolism Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro atorvastatin metabolism assay using human liver microsomes, followed by quantification of atorvastatin and its major metabolites using LC-MS/MS. This assay is crucial for studying the drug's metabolic stability, identifying potential drug-drug interactions, and characterizing its pharmacokinetic profile.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP3A4, with a minor contribution from CYP3A5.[1][2][3][4][5] The primary metabolic pathway is hydroxylation, leading to the formation of two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][3][4][5] These metabolites contribute significantly to the overall therapeutic effect of the drug.[5][6] This protocol outlines a robust method to study this metabolic process in an in vitro setting.

Metabolic Pathway of Atorvastatin

The metabolism of atorvastatin is a critical determinant of its efficacy and potential for drug interactions. The primary pathway involves the hydroxylation of the parent compound, followed by further metabolism, including lactonization.

Caption: Metabolic pathway of atorvastatin.

Experimental Protocol: In Vitro Atorvastatin Metabolism in Human Liver Microsomes

This protocol describes the steps for incubating atorvastatin with human liver microsomes (HLMs) and subsequent sample preparation for LC-MS/MS analysis.

Materials and Reagents

-

Atorvastatin

-

ortho-hydroxyatorvastatin

-

para-hydroxyatorvastatin

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Internal Standard (IS) (e.g., Rosuvastatin or a stable isotope-labeled atorvastatin)[7]

-

Purified water (18.2 MΩ·cm)

Equipment

-

Incubator or shaking water bath (37°C)

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[8]

Experimental Workflow

Caption: Experimental workflow for atorvastatin metabolism assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of atorvastatin, o-OH-atorvastatin, p-OH-atorvastatin, and the internal standard in a suitable solvent (e.g., methanol or DMSO).

-